molecular formula C20H24BrNO4 B5164450 N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide

N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide

Cat. No. B5164450
M. Wt: 422.3 g/mol
InChI Key: ICFWTZQUZFCIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide, also known as Br-MPEB, is a chemical compound that has been the subject of extensive scientific research due to its potential as a radioligand for imaging the sigma-1 receptor in the brain. The sigma-1 receptor is a protein that is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection. Br-MPEB has shown promise as a tool for studying the sigma-1 receptor and its role in these processes.

Mechanism of Action

The sigma-1 receptor is a protein that is located on the endoplasmic reticulum membrane in cells. It is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection. N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide binds specifically to the sigma-1 receptor, allowing it to be used as a radioligand for imaging this protein in the brain. The mechanism by which N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide binds to the sigma-1 receptor is not fully understood, but it is thought to involve interactions with specific amino acid residues on the protein.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide has been shown to have high affinity and selectivity for the sigma-1 receptor, making it a useful tool for studying this protein. It has also been shown to have good brain penetration and to be well-tolerated in animal studies. However, its effects on other physiological processes are not well understood, and further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor, which allows for accurate and specific imaging of this protein. It also has good brain penetration and is well-tolerated in animal studies. However, its synthesis is complex and time-consuming, and it may not be suitable for all experimental designs.

Future Directions

There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide and the sigma-1 receptor. One area of interest is the role of the sigma-1 receptor in neuroprotection and its potential as a target for neuroprotective drugs. Another area of interest is the relationship between the sigma-1 receptor and mood disorders such as depression and anxiety, and the potential for sigma-1 receptor agonists as novel antidepressant and anxiolytic drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide and other sigma-1 receptor ligands.

Synthesis Methods

N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-bromo-3-methylphenylamine to form the amide, which is then purified to yield N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide has been used extensively in scientific research as a radioligand for imaging the sigma-1 receptor in the brain. This has allowed researchers to study the distribution and density of the sigma-1 receptor in various regions of the brain, as well as its role in different physiological processes. N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide has also been used to investigate the effects of various drugs and compounds on the sigma-1 receptor, and to identify potential new drugs that target this receptor.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO4/c1-5-24-17-11-14(12-18(25-6-2)19(17)26-7-3)20(23)22-15-8-9-16(21)13(4)10-15/h8-12H,5-7H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFWTZQUZFCIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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